N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
Furan and thiophene are aromatic heterocycles, with furan containing an oxygen atom and thiophene containing a sulfur atom . Isoxazole is a five-membered ring compound containing an oxygen atom and a nitrogen atom . These components are often found in various biologically active compounds .
Synthesis Analysis
The synthesis of compounds containing furan and thiophene often involves condensation reactions . For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form corresponding derivatives .Molecular Structure Analysis
The molecular structure of compounds containing furan and thiophene can be complex. For instance, in the case of chloromethyltri(thiophen-2-yl)silane, a statical disordering is observed in the crystal structure .Chemical Reactions Analysis
Compounds containing furan and thiophene can undergo various chemical reactions. For example, 2-Thiopheneethylamine can react with various isothiocyanatoketones and acylguanidines derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing furan and thiophene can vary widely. For example, thiophene is a colorless liquid with a benzene-like odor .Scientific Research Applications
Synthesis and Chemical Reactivity
Furan and thiophene derivatives are widely explored for their synthetic utility and chemical reactivity. For instance, Aleksandrov et al. (2017) demonstrated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the potential of furan compounds in constructing complex heterocyclic systems [Aleksandrov & El’chaninov, 2017]. Similarly, the work by Patel (2020) on the synthesis and characterization of furan ring-containing organic ligands showcases the interest in developing novel molecules with potential applications in coordination chemistry and material science [Patel, 2020].
Biological Activity
The biological activity of furan and thiophene analogues is a key area of interest. Franchetti et al. (1995) described the synthesis and antitumor activity of furanfurin and thiophenfurin, furan and thiophene analogues of tiazofurin, indicating the relevance of furan and thiophene moieties in the design of compounds with potential therapeutic applications [Franchetti et al., 1995]. This study underscores the potential of furan and thiophene derivatives in medicinal chemistry, particularly in the development of new anticancer agents.
Material Science Applications
In material science, the incorporation of furan and thiophene units into polymers and other materials is explored for various applications. Jiang et al. (2014) highlighted the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, demonstrating the potential of furan derivatives in creating sustainable materials with desirable properties [Jiang et al., 2014].
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-10-8-11(17-21-10)14(18)16-9-15(19,12-4-2-6-20-12)13-5-3-7-22-13/h2-8,19H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEDPMSYWYXDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide |
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